Salsolidine

Beschreibung

Salsolidine (B1215851) as a Tetrahydroisoquinoline Alkaloid within Natural Product Research

This compound is a naturally occurring compound classified as a tetrahydroisoquinoline alkaloid. smolecule.comwikipedia.org This class of compounds is a significant subgroup of isoquinoline (B145761) alkaloids, which are widely distributed in nature and form one of the largest families of natural products. rsc.org Tetrahydroisoquinoline alkaloids are characterized by a core 1,2,3,4-tetrahydroisoquinoline (B50084) structure and exhibit a vast range of structural diversity and biological activities. rsc.org

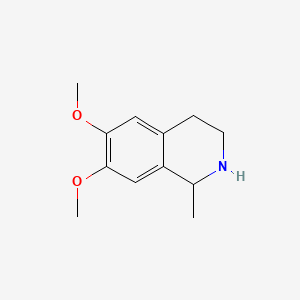

This compound's specific chemical structure is 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. smolecule.com It is found in a variety of plant species, including those from the Cactaceae (cactus family) and Chenopodiaceae families. tandfonline.com Its presence in diverse botanical sources makes it a subject of interest in phytochemical studies and natural product chemistry. tandfonline.com The investigation of simple tetrahydroisoquinolines like this compound provides a foundation for understanding the biosynthesis and pharmacological potential of more complex alkaloids within this family. rsc.org

Historical Context of this compound Research and Discovery

The initial isolation of this compound dates back to the early 20th century. The compound was first discovered and isolated by chemists N. A. Proskurnina and A. P. Orekhov. They successfully extracted the alkaloid from the plant Salsola richteri, a member of the Chenopodiaceae family. The isolated compound was identified as the levorotatory enantiomer, also known as (-)-salsolidine. Following its initial discovery, further research expanded the known botanical distribution of this compound, identifying its presence in other plant genera, including various cacti.

Significance of this compound in Contemporary Chemical and Biological Investigations

This compound holds considerable significance in modern scientific research, primarily due to its biological activity and its utility as a chemical scaffold. Its most well-documented biological function is the inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. wikipedia.orgnih.gov Research has demonstrated that this inhibitory activity is stereoselective, meaning the different spatial arrangements (enantiomers) of the molecule exhibit different potencies. nih.gov

The (R)-enantiomer of this compound is a significantly more potent competitive inhibitor of MAO-A than the (S)-enantiomer. nih.govmedchemexpress.commedchemexpress.com This stereoselectivity is a critical finding in pharmacological studies, as it underscores how molecular geometry can dramatically influence biological interactions. nih.gov The difference in inhibitory constants (Ki) highlights the specificity of the interaction with the enzyme's active site.

| This compound Enantiomer | Inhibitory Constant (Ki) against MAO-A |

|---|---|

| (R)-Salsolidine | 6 μM |

| (S)-Salsolidine | 186 μM |

Beyond its direct biological effects, this compound serves as a valuable tool in biochemical research for investigating enzyme activity and neurotransmitter modulation. smolecule.com In the field of synthetic chemistry, the tetrahydroisoquinoline core of this compound is utilized as a foundational structure or precursor for the synthesis of more complex alkaloids and other novel bioactive molecules. smolecule.comtandfonline.com Researchers have synthesized numerous derivatives of this compound to explore their potential biological activities, including cytotoxic properties against various cell lines. tandfonline.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63283-42-1 (hydrochloride) | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20959384 | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-74-7, 38520-68-2 | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Biosynthesis of Salsolidine

Natural Occurrence of Salsolidine (B1215851) in Salsola Species and Other Plant Sources

This compound is found in a variety of plants, most notably within the genus Salsola, but also in other families such as Cactaceae. acs.orgwikipedia.org The genus Salsola, belonging to the Amaranthaceae family, comprises halophytic (salt-tolerant) plants widespread in arid and semi-arid regions. nih.gov These plants are a rich source of diverse phytochemicals, including a unique group of 1-methyl-tetrahydroisoquinoline alkaloids like this compound. nih.govtandfonline.com

Below is a data table summarizing the occurrence of this compound and related alkaloids in select Salsola species.

| Species | Alkaloid | Reported Content (%) | Reference(s) |

| Salsola tragus | This compound | 17.7% | nih.gov, researchgate.net |

| Salsoline (B3022551) | 36.5% | nih.gov, researchgate.net | |

| Salsola richteri | This compound | Present | nih.gov, google.com |

| Salsoline | Present | nih.gov, google.com |

Note: "Present" indicates the compound has been isolated from the species, but specific percentage content was not detailed in the cited sources.

The yield of secondary metabolites like alkaloids is often influenced by genetic factors, the specific plant part, and environmental growth conditions. mdpi.com For Salsola species, which are predominantly halophytes, factors such as soil salinity, drought, and high temperatures are integral to their native habitat. nih.govnih.gov These extreme conditions can trigger defense mechanisms in plants, often leading to an enhanced production of secondary metabolites. mdpi.commdpi.com

While specific studies quantifying the direct impact of different growth conditions on this compound yields are limited, general principles of phytochemistry suggest that variations in environmental stressors likely affect its concentration. mdpi.com The adaptation of Salsola species to saline soils suggests their metabolic pathways, including alkaloid biosynthesis, are optimized for such environments. nih.gov The extraction method and solvent used can also significantly impact the isolated yield of alkaloids from the plant material.

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is a part of the larger family of tetrahydroisoquinoline alkaloids (THIQAs). The core structure of these compounds is formed through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or a keto acid. acs.orgnih.gov

The formation of the this compound backbone can occur through both non-enzymatic and enzymatic processes.

Non-Enzymatic Synthesis: The foundational step can occur via a non-enzymatic Pictet-Spengler condensation. In this reaction, dopamine (B1211576) condenses with acetaldehyde (B116499). researchgate.netnih.gov This process involves the formation of a Schiff base intermediate, which then undergoes a spontaneous electrophilic cyclization to yield the tetrahydroisoquinoline core, specifically Salsolinol (B1200041). nih.govresearchgate.net

Enzymatic Synthesis: The biosynthesis can also be enzyme-mediated, allowing for stereoselective production. An enzyme known as (R)-salsolinol synthase has been identified, which catalyzes the condensation of dopamine and acetaldehyde to specifically generate the (R)-enantiomer of Salsolinol. nih.govfrontiersin.orgnih.gov Following the formation of the Salsolinol core, subsequent enzymatic steps are required to produce this compound. This compound is chemically 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, a dimethylated derivative of Salsolinol. wikipedia.org This transformation is accomplished by O-methyltransferase (OMT) enzymes, which utilize S-adenosyl methionine (SAM) as a methyl group donor to methylate the hydroxyl groups on the aromatic ring, converting them into methoxy (B1213986) groups. acs.orgnih.gov

The biosynthetic pathway for this compound and other tetrahydroisoquinoline alkaloids begins with primary metabolites, primarily amino acids. egpat.com

Precursors:

Tyrosine: This amino acid is the fundamental starting block. egpat.comnih.gov Through a series of enzymatic steps including decarboxylation and hydroxylation, tyrosine is converted into dopamine, one of the key precursors. egpat.combiocyclopedia.com

Dopamine: As a β-phenylethylamine, dopamine provides the core structure that will become the isoquinoline (B145761) ring system. acs.orgnih.gov

Acetaldehyde or Pyruvic Acid: These molecules provide the carbonyl carbon that reacts with dopamine to initiate the Pictet-Spengler cyclization. frontiersin.orgnih.gov Acetaldehyde is a direct precursor for the 1-methyl group found in this compound. nih.gov

Intermediates:

Schiff Base: This is a transient intermediate formed from the initial condensation of dopamine and acetaldehyde, immediately preceding the ring-closing cyclization. researchgate.net

Salsolinol: (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is the direct precursor to this compound. It is formed via the Pictet-Spengler reaction and is subsequently methylated. nih.gov

Broader THIQ Pathway Intermediates: In the wider context of plant THIQ biosynthesis, other key intermediates such as (S)-norcoclaurine and the central intermediate (S)-reticuline are formed from the condensation of dopamine with phenylacetaldehydes. acs.orgnih.govnih.gov These pathways highlight the common strategies plants use to generate a vast diversity of alkaloid structures from a few key precursors.

Synthetic Methodologies for Salsolidine and Its Derivatives

Racemic Synthesis of Salsolidine (B1215851)

The synthesis of racemic this compound has been achieved through several established methodologies, often serving as a precursor for chiral resolution or for direct use in applications where stereochemistry is not critical.

One notable approach involves modifications of the Pomeranz–Fritsch–Bobbitt cyclization . This method typically starts with appropriately substituted phenethylamines or their derivatives. For instance, N-protected 1,2,3,4-tetrahydroisoquinolines can be lithiated and subsequently quenched with electrophiles to yield 1-substituted tetrahydroisoquinolines. This strategy has been successfully applied to the synthesis of racemic this compound, often utilizing N-tert-butoxycarbonyl (N-Boc) protected precursors, which are then subjected to lithiation and alkylation steps nih.govresearchgate.netmdpi.com.

Another common route begins with homoveratrylamine. This precursor undergoes amidation, followed by a Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate. Subsequent reduction of this intermediate, typically using reducing agents like sodium borohydride (B1222165), yields the racemic tetrahydroisoquinoline, including this compound researchgate.net.

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for various modifications, leading to a range of derivatives with altered or enhanced properties. These modifications are crucial for exploring structure-activity relationships (SAR) and for developing novel compounds.

Oxidation and Reduction Reactions of this compound

This compound can undergo both oxidation and reduction reactions, transforming its core structure or functional groups.

Oxidation: this compound can be oxidized to yield corresponding quinoline (B57606) derivatives smolecule.com. Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and hydrogen peroxide smolecule.com. These reactions can convert the tetrahydroisoquinoline ring system into more oxidized aromatic structures.

Reduction: Conversely, this compound can be reduced to form dihydro derivatives smolecule.com. Standard reducing agents like sodium borohydride or lithium aluminum hydride are effective in these transformations, typically saturating double bonds within the molecule or reducing specific functional groups if present in derivatives smolecule.com.

Substitution Reactions at the Nitrogen Atom

The nitrogen atom within the tetrahydroisoquinoline ring is a key site for derivatization. Substitution reactions at this position are frequently employed to introduce new functionalities or to modulate the compound's physicochemical properties. This compound can participate in N-alkylation or N-acylation reactions, typically involving alkyl halides or acyl chlorides in the presence of a suitable base smolecule.com. These reactions are fundamental in creating libraries of this compound analogs for SAR studies.

Derivatization for Structure-Activity Relationship Studies

Derivatization of this compound is a critical strategy in medicinal chemistry to understand how structural modifications impact biological activity. By systematically altering specific parts of the this compound molecule, researchers can identify key structural features responsible for desired pharmacological effects. This often involves introducing various substituents onto the aromatic ring, modifying the methyl group at the C-1 position, or altering the nitrogen atom's substitution pattern researchgate.netnih.govresearchgate.net. While specific examples of this compound derivatization for SAR are detailed in broader studies of isoquinoline (B145761) alkaloids, the principle remains that such modifications are essential for drug discovery and development.

Industrial Production Methods for this compound and Analogs

The scalable and sustainable production of this compound and its analogs is vital for their widespread use. Modern industrial approaches increasingly leverage advanced techniques to improve efficiency, reduce environmental impact, and ensure product quality.

Continuous-Flow Systems and Green Solvents

The adoption of continuous-flow systems has revolutionized chemical manufacturing by offering enhanced control over reaction parameters, improved heat and mass transfer, and greater safety compared to traditional batch processes 20.210.105. For this compound production, these systems can lead to higher yields, better reproducibility, and easier scalability mdpi.comresearchgate.net.

Furthermore, the integration of green solvents is a cornerstone of sustainable chemical synthesis. Solvents such as tert-butyl methyl ether (tBuOMe) and water are increasingly favored over hazardous organic solvents 20.210.105mdpi.comresearchgate.net. Biocatalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB) or Candida rugosa lipase (AY), has been effectively employed in continuous-flow systems for the enantioselective resolution of racemic this compound and its analogs. These chemoenzymatic methods can achieve excellent enantioselectivities (E > 200) and offer advantages in terms of atom economy, reduced reaction times, and milder conditions mdpi.comresearchgate.net.

Biocatalytic Approaches for Enantioselective Production

Biocatalysis offers a powerful and environmentally friendly avenue for the enantioselective synthesis of chiral compounds, including complex alkaloids like this compound. Enzymes, with their inherent specificity and ability to operate under mild conditions, are particularly well-suited for producing enantiomerically pure substances, minimizing unwanted byproducts and reducing the need for harsh chemical reagents. Research has explored several biocatalytic strategies for the synthesis and resolution of this compound, primarily focusing on lipase-catalyzed kinetic resolution and imine reductase (IRED) mediated synthesis.

Lipase-Catalyzed Kinetic Resolution

Lipases, renowned for their broad substrate scope and catalytic versatility, have been effectively employed for the kinetic resolution of racemic this compound and its derivatives. These enzymes facilitate enantioselective acylation or hydrolysis reactions, allowing for the separation of one enantiomer from the racemic mixture.

Prominent examples include the use of lipases such as Candida antarctica lipase B (CALB) and Candida rugosa lipase (AY). These enzymes catalyze the enantioselective N-alkoxycarbonylation of racemic 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline ((±)-25) using acyl donors like phenyl allyl carbonate or 3-methoxyphenyl (B12655295) allyl carbonate. The reaction typically proceeds in organic solvents at controlled temperatures, yielding one enantiomer of the acylated product and leaving the other enantiomer of the starting amine unreacted. Excellent enantioselectivities, often with enantiomeric excess (ee) values exceeding 97%, have been reported under optimized conditions. For instance, CALB in methyl tert-butyl ether (MTBE) at 50 °C efficiently resolved the racemic mixture, affording (S)-salsolidine in high optical purity and the acylated (R)-enantiomer with high ee rsc.org. Similarly, Candida antarctica lipase A (CALA) has been used for the N-acylation of (±)-25 in toluene (B28343) at 40 °C, yielding the (R)-carbamate derivative with 98% ee and a 50% yield mdpi.comnih.govresearchgate.net.

Table 1: Lipase-Catalyzed Kinetic Resolution of this compound Derivatives

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Candida antarctica lipase B (CALB) | (±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQ ((±)-25) | Phenyl allyl carbonate | MTBE | 50 | ~50 | >97 | rsc.org |

| Candida rugosa lipase (AY) | (±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQ ((±)-25) | Phenyl allyl carbonate | Toluene | 40 | ~50 | >97 | researchgate.net |

| Candida antarctica lipase A (CALA) | (±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQ ((±)-25) | 3-methoxyphenyl allyl carbonate | Toluene | 40 | 50 | 98 | mdpi.comnih.gov |

Imine Reductase (IRED) Catalyzed Synthesis

Imine reductases (IREDs) represent another class of enzymes that can be harnessed for the direct enantioselective synthesis of chiral amines, including this compound. These enzymes catalyze the stereoselective reduction of imine precursors using nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor.

Research has demonstrated the successful synthesis of (S)-salsolidine using IREDs. For instance, an IRED isolated from Stackebrandtia nassauensis (Sn-IRED) was employed to convert an imine precursor into (S)-salsolidine on a 150 mg scale, achieving a yield of 76% and an enantiomeric excess of >99% rsc.org. This approach offers a direct route to a specific enantiomer, circumventing the need for a separate resolution step. The development of various IREDs with differing selectivities further expands the potential for accessing both enantiomers of this compound through biocatalytic routes.

Table 2: IRED-Catalyzed Enantioselective Synthesis of this compound

| Enzyme | Substrate (Imine Precursor) | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Stackebrandtia nassauensis IRED (Sn-IRED) | Imine precursor | (S)-Salsolidine | 76 | >99 | rsc.org |

Compound List

this compound

(R)-Salsolidine

(S)-Salsolidine

1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline ((±)-25)

Phenyl allyl carbonate

3-methoxyphenyl allyl carbonate

(R)-salsolinol

1-methyl-1,2,3,4-tetrahydro-β-carboline ((±)-28)

Molecular Mechanisms of Salsolidine S Biological Activities

Enzyme Inhibition Studies

Salsolidine (B1215851) has been identified as a stereoselective competitive inhibitor of Monoamine Oxidase A (MAO-A) medchemexpress.comncats.iomedchemexpress.comadooq.comglpbio.comebi.ac.ukresearchgate.netbiocompare.comresearchgate.net. MAO-A is a critical enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is implicated in various neurological and psychiatric conditions mdpi.com.

The inhibitory activity of this compound against MAO-A is stereoselective, with the (R)-enantiomer demonstrating significantly higher potency compared to the (S)-enantiomer medchemexpress.comncats.iomedchemexpress.comncats.iowikipedia.org. Studies have reported a dissociation constant (Ki) of 6 μM for (R)-salsolidine's inhibition of MAO-A medchemexpress.comncats.iomedchemexpress.comebi.ac.ukresearchgate.netresearchgate.netwikipedia.org. In contrast, the (S)-enantiomer exhibits a much weaker inhibitory effect, with a reported Ki of 186 μM medchemexpress.commedchemexpress.com. This stereoselectivity suggests that the three-dimensional structure of the R-enantiomer is better suited for binding to the active site of MAO-A.

Kinetic studies have characterized this compound's interaction with MAO-A as competitive inhibition medchemexpress.comncats.iomedchemexpress.comadooq.comglpbio.comebi.ac.ukresearchgate.netbiocompare.comresearchgate.net. In competitive inhibition, the inhibitor molecule binds to the enzyme's active site, directly competing with the natural substrate. This type of inhibition can be overcome by increasing the substrate concentration. The reported Ki value of 6 μM for (R)-salsolidine indicates a moderate affinity for the MAO-A enzyme medchemexpress.comncats.iomedchemexpress.comebi.ac.ukresearchgate.netresearchgate.netwikipedia.org.

This compound belongs to the class of isoquinoline (B145761) alkaloids, several of which have been investigated for their MAO-A inhibitory properties. For instance, salsolinol (B1200041) has shown MAO-A inhibitory activity with a Ki of 31 μM, salsoline (B3022551) with a Ki of 77 μM, and carnegine (B1203297) with a Ki of 2 μM ebi.ac.ukresearchgate.netresearchgate.net. These findings highlight that while this compound is a potent MAO-A inhibitor, other related isoquinoline alkaloids also possess similar enzymatic modulatory capabilities, with carnegine being notably more potent in this comparison ebi.ac.ukresearchgate.netresearchgate.net. Generally, 3,4-dihydro-isoquinolines were found to be the most potent inhibitors among the tested classes, followed by fully aromatic isoquinolines ebi.ac.uk.

Table 1: MAO-A Inhibition by this compound Enantiomers

| Enantiomer | Ki (μM) | Citation(s) |

| R-salsolidine | 6 | medchemexpress.comncats.iomedchemexpress.comebi.ac.ukresearchgate.netresearchgate.netwikipedia.org |

| S-salsolidine | 186 | medchemexpress.commedchemexpress.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Relevance to Neurodegenerative Disorders

While research into this compound's direct role in neurodegenerative disorders is ongoing, related compounds and extracts containing this compound have shown promising activities. Extracts from Salsola species, which contain this compound, have demonstrated potential in treating neurodegenerative conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) nih.govtandfonline.comsemanticscholar.org. Specifically, this compound, along with the related alkaloid Salsoline, has been implicated in the inhibitory activity of Salsola tragus extracts against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) tandfonline.com. Inhibition of these enzymes is a recognized strategy for managing cognitive decline in AD, as they are responsible for breaking down acetylcholine, a neurotransmitter crucial for memory and learning nih.govayurvedjournal.com. Furthermore, studies on the related compound Salsolinol suggest a role in dopaminergic pathways and potential neuroprotective effects, although direct evidence for this compound's specific mechanisms in these contexts requires further elucidation ayurvedjournal.comresearchgate.net.

Catechol-O-methyltransferase (COMT) Inhibition

This compound has been identified as an inhibitor of Catechol-O-methyltransferase (COMT), an enzyme critical for the metabolism of catecholamine neurotransmitters such as dopamine and norepinephrine taylorandfrancis.comnih.gov. COMT plays a role in regulating dopamine levels in the brain, making its inhibition a therapeutic target for central nervous system disorders like Parkinson's disease nih.gov. Research indicates that this compound acts as a competitive inhibitor of COMT, demonstrating a specific inhibitory constant (Ki).

Table 1: this compound's Inhibition of Catechol-O-methyltransferase (COMT)

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

| This compound | COMT | Competitive | 190 | caymanchem.com, nih.gov |

This compound is not a substrate for COMT, meaning it does not undergo methylation by the enzyme but rather blocks its activity against other substrates nih.gov.

Cyclin-dependent Kinase 9 (CDK9) Interaction (for this compound Derivatives)

While this compound itself has not been extensively studied for its interaction with Cyclin-dependent Kinase 9 (CDK9), a derivative of (+)-Salsolidine has shown significant activity through this pathway. The compound 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, a derivative of this compound, exhibited cytotoxic properties against various cancer cell lines, including A-549, MCF-7, and SH-SY5Y nih.govresearchgate.net. Molecular docking studies suggest that the cytotoxic activity of this derivative may be mediated by its interaction with the active site of CDK9 nih.govresearchgate.net. CDK9 is a key regulator of transcription elongation and is implicated in cell cycle progression and survival, making it a target in cancer therapeutics nih.govmdpi.comnews-medical.net.

Table 2: Cytotoxic Activity of a this compound Derivative Against Cancer Cell Lines via Proposed CDK9 Interaction

| This compound Derivative (Compound 11) | Target Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |

| 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | A-549 | 3.83 ± 0.78 | Interaction with CDK9 | nih.gov, researchgate.net |

| MCF-7 | 5.84 ± 1.62 | Interaction with CDK9 | nih.gov, researchgate.net | |

| SH-SY5Y | 2.89 ± 0.92 | Interaction with CDK9 | nih.gov, researchgate.net |

Receptor Binding and Modulation

This compound interacts with several receptor systems, influencing neurotransmitter pathways and signaling.

Delta-Opiate Receptor Binding

Studies investigating the binding affinity of this compound to opioid receptors indicate a weak interaction with the delta-opiate receptor. This compound has been shown to weakly inhibit the binding of delta-receptors, with a dissociation constant (Ki) greater than 100 µM medchemexpress.comnih.govmedchemexpress.com. This suggests that delta-opiate receptors are not a primary target for this compound's significant biological effects.

Table 3: this compound's Binding Affinity for Delta-Opiate Receptors

| Compound | Receptor Type | Binding Affinity (Ki) | Reference |

| This compound | Delta-Opiate | > 100 µM | medchemexpress.com, nih.gov, medchemexpress.com |

Dopamine and Serotonin Receptor Modulation

While related compounds like Salsoline and Salsolinol have demonstrated direct interactions with dopamine and serotonin receptors, this compound's primary influence on these neurotransmitter systems appears to be indirect, primarily through its action as a monoamine oxidase A (MAO A) inhibitor medchemexpress.comsmolecule.com. By inhibiting MAO A, this compound can increase the levels of monoamines, including serotonin and norepinephrine, in the brain, thereby influencing mood and cognitive functions medchemexpress.comsmolecule.com. The potential for this compound to inhibit acetylcholinesterase and butyrylcholinesterase, as noted in some studies, also points to its influence on cholinergic neurotransmission, which is vital for cognitive processes tandfonline.commedchemexpress.com.

Neurotransmitter Pathway Modulation in the Central Nervous System

This compound's role as a stereoselective competitive inhibitor of Monoamine Oxidase A (MAO A) is a key mechanism by which it modulates neurotransmitter pathways in the CNS medchemexpress.com. MAO A is responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine medchemexpress.comresearchgate.net. The differential activity of this compound's enantiomers against MAO A has been reported, with the R-enantiomer showing greater potency.

Modulation of Apoptotic Pathways (for this compound Derivatives)

Tetrahydroisoquinoline alkaloids, such as salsoline (a compound structurally related to this compound), have been investigated for their ability to influence cellular apoptosis. Studies suggest that these compounds can act as modulators of key proteins within the intrinsic apoptotic pathway. Specifically, research points towards their capacity to shift the cellular environment towards programmed cell death by altering the expression levels of critical Bcl-2 family proteins and consequently affecting mitochondrial function .

Upregulation of Pro-apoptotic Proteins (e.g., Bax)

A key event in initiating the intrinsic apoptotic pathway is the activation and translocation of pro-apoptotic proteins, most notably Bax (Bcl-2-associated X protein), to the mitochondria. Upon cellular stress or specific signaling, Bax undergoes a conformational change, leading to its oligomerization and insertion into the outer mitochondrial membrane fastercapital.comresearchgate.net. This process is crucial for permeabilizing the mitochondrial outer membrane. Research indicates that certain related alkaloids, like salsoline, can promote the upregulation of such pro-apoptotic proteins . This increase in Bax levels can tip the cellular balance, favoring the commitment to apoptosis.

Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2)

Conversely, the Bcl-2 family also includes anti-apoptotic members, such as Bcl-2, which act to inhibit programmed cell death. Bcl-2 proteins typically prevent apoptosis by binding to and sequestering pro-apoptotic proteins like Bax, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c fastercapital.comresearchgate.netrndsystems.comnih.gov. Studies have shown that compounds related to this compound, including salsoline and salsolinol, can lead to the downregulation of anti-apoptotic proteins like Bcl-2 researchgate.netnih.gov. This reduction in Bcl-2 levels liberates pro-apoptotic proteins, such as Bax, allowing them to initiate the apoptotic cascade.

Mitochondrial Release of Cytochrome c

The interplay between upregulated pro-apoptotic proteins (like Bax) and downregulated anti-apoptotic proteins (like Bcl-2) culminates in the permeabilization of the mitochondrial outer membrane (MOMP) fastercapital.comrndsystems.comnih.gov. This event is a critical commitment point in apoptosis, facilitating the release of intermembrane mitochondrial proteins into the cytosol. Among these, cytochrome c is a key effector molecule frontiersin.orgnih.govembopress.org. Research suggests that salsoline and its derivatives can lead to an enhanced release of cytochrome c from the mitochondria . Once in the cytosol, cytochrome c binds to Apaf-1 (apoptotic protease-activating factor 1), triggering the formation of the apoptosome complex. This complex then activates caspase-9, initiating a cascade of caspase activation that ultimately leads to the dismantling of the cell frontiersin.orgnih.govembopress.org.

Summary of Observed Effects on Apoptotic Markers

Pharmacological and Toxicological Research

Neuropharmacological Investigations

Salsolidine (B1215851), a tetrahydroisoquinoline derivative, has been the subject of extensive neuropharmacological research to elucidate its dual role as both a neuroprotective and neurotoxic agent. The compound's effects are largely dependent on its concentration and the cellular environment.

At lower concentrations, this compound has demonstrated significant neuroprotective properties, particularly in models of oxidative stress-induced neuronal injury. These protective effects are attributed to its ability to mitigate cellular damage caused by reactive oxygen species.

This compound has been shown to protect neuronal cells from death induced by oxidative stressors. For instance, in SH-SY5Y human neuroblastoma cells, this compound in the concentration range of 50 to 100 μM was able to rescue cells from death induced by hydrogen peroxide (H₂O₂) nih.gov. This protective mechanism involves the attenuation of the apoptotic cascade, a programmed cell death pathway often triggered by oxidative damage. Studies have indicated that salsolinol (B1200041) can exert neuroprotective effects against toxins like 6-hydroxydopamine (6-OHDA) nih.gov.

A key mechanism underlying the neuroprotective effects of this compound is its capacity to reduce intracellular levels of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, leading to cell death. This compound has been found to significantly decrease the levels of ROS in SH-SY5Y cells that were treated with hydrogen peroxide nih.gov. By scavenging these harmful molecules, this compound helps to maintain cellular homeostasis and prevent the initiation of apoptotic pathways. Research has shown that salsolinol can increase the production of ROS and significantly decrease glutathione (GSH) levels in SH-SY5Y cells researchgate.netnih.gov.

Neuroprotective Effects of this compound on SH-SY5Y Cells

| Experimental Condition | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂)-Induced Cell Death | 50-100 μM | Rescue of SH-SY5Y cells from death. | nih.gov |

| 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity | Not Specified | Neuroprotective effect observed. | nih.gov |

| Hydrogen Peroxide (H₂O₂)-Induced ROS Increase | Not Specified | Significant decrease in ROS levels. | nih.gov |

In contrast to its protective effects at lower concentrations, this compound exhibits neurotoxic properties at higher concentrations. This dose-dependent toxicity is a critical aspect of its pharmacological profile.

At elevated concentrations, this compound has been demonstrated to induce apoptosis in neuroblastoma cells, such as the SH-SY5Y cell line nih.gov. Apoptosis is a regulated process of cell death that is crucial for normal development and tissue homeostasis, but its aberrant activation can lead to neurodegeneration. The induction of apoptosis by high concentrations of this compound is a key mechanism of its neurotoxicity. Studies have shown that salsolinol induces a significant time and dose-related inhibition of cell viability in human SH-SY5Y neuroblastoma cells nih.gov.

The apoptotic pathway induced by high concentrations of this compound involves the activation of key executioner enzymes, most notably caspase-3. An increase in the activity of caspase-3 is a hallmark of apoptosis. Research has shown that this compound can cause a dose-dependent toxicity mediated by an increase in caspase-3 levels nih.gov. This activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell and a decrease in cell viability. For example, treatment of SH-SY5Y cells with 100 μM salsolinol for 72 hours resulted in a 50.96% reduction in cell viability monash.edu. Another study found that 500 μM of salsolinol caused a 49.08% cell death in undifferentiated SH-SY5Y cells nih.gov.

Neurotoxic Effects of this compound on SH-SY5Y Cells

| This compound Concentration | Duration of Treatment | Effect on Cell Viability | Reference |

|---|---|---|---|

| 100 μM | 72 hours | 50.96% reduction | monash.edu |

| 400 μM | Not Specified | Approximately 50% loss of viability | nih.gov |

| 500 μM | Not Specified | 49.08% cell death (undifferentiated cells) | nih.gov |

Modulation of Neurotransmitter Levels and Function

Research into the neuropharmacological effects of this compound often focuses on its derivative, salsolinol, a compound that has been studied for its interaction with catecholaminergic systems. Salsolinol, which can be synthesized from this compound, has demonstrated the ability to modulate dopamine (B1211576) neurotransmission. nih.gov

Electrophysiological studies have shown that salsolinol can directly impact dopamine neurons. In brain slices from rats, salsolinol was found to increase the excitability and accelerate the firing rate of dopamine neurons in the posterior ventral tegmental area (pVTA). nih.gov The mechanism for this is multifaceted, involving the depolarization of these neurons and the enhancement of glutamatergic transmission to them. nih.gov This suggests that this compound's metabolic products can play a significant role in altering the activity of critical neurotransmitter pathways in the brain.

Potential Implications in Neurodegenerative Diseases

The connection between this compound and its derivatives to neurodegenerative diseases, particularly Parkinson's disease, is a key area of investigation. Salsolinol, a dopamine-derived metabolite, has been implicated in the pathogenesis of Parkinson's disease due to its structural similarity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.govnih.gov

This structural resemblance has led to the hypothesis that salsolinol could act as an endogenous neurotoxin, contributing to the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease. nih.govresearchgate.net Studies have shown that salsolinol can induce apoptosis (programmed cell death) in dopaminergic neurons, primarily through the induction of oxidative stress. nih.govresearchgate.net The presence of salsolinol was first detected in the urine of Parkinson's patients undergoing L-DOPA medication, further fueling interest in its potential role in the disease's progression. nih.gov

Anticancer Research on this compound Derivatives

Recent research has shifted towards synthesizing and evaluating the anticancer potential of various derivatives of (+)-salsolidine. By modifying the secondary nitrogen atom with fragments like alkyl, acyl, and carboxamide, scientists have created novel compounds and screened them for cytotoxic properties against several cancer cell lines. tandfonline.com

Cytotoxic Properties Against Various Cancer Cell Lines

A number of synthesized (+)-salsolidine derivatives have been evaluated for their ability to inhibit the metabolic activity of both cancer cells and conditionally normal human cell lines. tandfonline.comnih.gov The screening identified that the presence of an amide fragment in the derivatives was necessary for the emergence of cytotoxic properties. tandfonline.com

One derivative, in particular, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (referred to as compound 11 ), was identified as a hit compound, demonstrating significant cytotoxic activity against multiple tumor cell lines. tandfonline.comnih.gov

The cytotoxic effects of this compound derivatives were tested on the HEK293 cell line, which serves as a conditionally normal control. It was found that three specific derivatives—compounds 11 , 12 , and 13 —exhibited cytotoxic properties against HEK293 cells. tandfonline.com For the hit compound 11 , the decrease in cell viability was linked to the suppression of proliferation resulting from an arrest of the G2/M phase of the cell cycle, which was followed by an increase in the number of apoptotic cells. tandfonline.com

Against the A549 human lung adenocarcinoma cell line, compound 11 showed potent inhibitory effects on metabolic activity. tandfonline.comnih.gov The half-maximal inhibitory concentration (IC50) value was determined to be 3.83 ± 0.78 µM. tandfonline.comnih.gov The mechanism of action in A549 cells treated with compound 11 was suggestive of both cytostatic and cytotoxic effects, leading to a suppression of cell survival. tandfonline.com

The MCF-7 breast cancer cell line was also susceptible to the cytotoxic effects of this compound derivatives. Compound 13 demonstrated a cytotoxic effect against MCF-7 cells. tandfonline.com The most potent derivative, compound 11 , inhibited the metabolic activity of this cell line with an IC50 value of 5.84 ± 1.62 µM. tandfonline.comnih.gov

Table 1: Cytotoxic Activity of this compound Derivative 11

| Cell Line | Cell Type | IC50 Value (µM) |

| A549 | Lung Adenocarcinoma | 3.83 ± 0.78 tandfonline.comnih.gov |

| MCF-7 | Breast Cancer | 5.84 ± 1.62 tandfonline.comnih.gov |

Antimicrobial Activity

While specific studies focusing exclusively on the antimicrobial properties of this compound are limited in the available research, its parent chemical classes—isoquinoline (B145761) and tetrahydroisoquinoline alkaloids—are known for their diverse biological activities, including antimicrobial effects. tandfonline.comacs.org Tetrahydroisoquinolines are recognized as an important structural motif in medicinal chemistry, and various synthetic derivatives have shown promising antibacterial and antifungal activities. acs.org

The broader class of isoquinoline alkaloids has demonstrated antibacterial properties. tandfonline.com For instance, studies on alkynyl isoquinoline compounds have shown strong bactericidal activity against a range of Gram-positive bacteria, including clinically significant pathogens. nih.gov Other research on benzylisoquinoline alkaloids found that certain compounds were active against Gram-positive bacteria like Streptococcus, Staphylococcus, and Bacillus, as well as Mycobacterium phlei. nih.gov However, these studies did not specifically test this compound, and the activity of isoquinoline alkaloids against Gram-negative bacteria has been shown to be less significant. nih.gov

Cardiovascular Health Research

Based on the available scientific literature, there is no specific research directly investigating the effects or potential applications of this compound in the context of cardiovascular health.

Comparative Pharmacological Studies with Related Alkaloids

A direct comparative study on the cytotoxicity of this compound versus Salsoline (B3022551) was not found in the available research. Salsoline (6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) is a structurally similar tetrahydroisoquinoline alkaloid. wikipedia.org It is a monomethylated metabolite of salsolinol and has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease, where its concentration can be elevated in the cerebrospinal fluid. wikipedia.org While its biological significance has been noted, specific IC50 values or other quantitative measures of its cytotoxicity are not available for a direct comparison with this compound.

There is no specific information available from the reviewed studies regarding the antiviral activity of this compound derivatives. However, the broader chemical family of isoquinoline alkaloids is recognized for a wide spectrum of biological activities, which includes antiviral properties among others. tandfonline.com

In Vivo and In Vitro Experimental Models in this compound Research

Research into the pharmacological and toxicological properties of this compound has utilized various experimental models to elucidate its effects at the cellular level. The primary focus of available research has been on in vitro models to investigate the cytotoxic potential of this compound derivatives.

In Vitro Models

Cell-based assays are fundamental in determining the cytotoxic activity of compounds. For this compound, research has centered on evaluating the effects of its synthetic derivatives on both cancerous and non-cancerous human cell lines.

Detailed Research Findings

A study investigating a series of derivatives of the alkaloid (+)-salsolidine evaluated their cytotoxic properties against a panel of human cell lines. nih.govtandfonline.com The cell lines used in this research included:

HEK293: A conditionally normal human embryonic kidney cell line.

A549: A human lung carcinoma cell line.

MCF-7: A human breast adenocarcinoma cell line.

SH-SY5Y: A human neuroblastoma cell line.

From the screening, the derivative 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline was identified as a hit compound due to its notable inhibitory effects on the metabolic activity of several tumor cell lines. nih.govtandfonline.com The presence of an amide fragment in the this compound derivatives was found to be necessary for cytotoxic properties, with the inclusion of halogen atoms enhancing this effect. tandfonline.com

The cytotoxic activity of this hit compound was quantified by its IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 3.83 ± 0.78 |

| MCF-7 | Breast Adenocarcinoma | 5.84 ± 1.62 |

| SH-SY5Y | Neuroblastoma | 2.89 ± 0.92 |

Preliminary molecular docking analyses suggested that the cytotoxic activity of this this compound derivative may be realized through its interaction with the active site of cyclin-dependent kinase CDK9. nih.govtandfonline.com

In Vivo Models

Based on the available scientific literature, detailed studies utilizing in vivo animal models specifically for the pharmacological and toxicological evaluation of this compound are not extensively documented.

Advanced Research Methodologies and Applications

Spectrophotometric Assays for Salsolidine (B1215851) Detection

Spectrophotometric methods offer a sensitive and accessible approach for the quantitative determination of this compound. A well-established method involves the formation of a colored complex that can be measured using UV-Vis spectrophotometry, leveraging the Beer-Lambert Law nottingham.ac.uknih.govnih.govnih.gov.

One notable spectrophotometric assay for this compound hydrochloride is based on its reaction with carbon disulfide and ammoniacal copper sulfate. The resulting this compound-copper-dithiocarbamate complex is then extracted into benzene (B151609) and quantified by measuring its absorbance at 448 nm cardiff.ac.ukresearchgate.netresearchgate.net. This method has demonstrated applicability for the detection of this compound within a concentration range of 40-500 µg per 5 ml cardiff.ac.ukresearchgate.netresearchgate.net.

Table 1: Spectrophotometric Assay Parameters for this compound Hydrochloride

| Parameter | Description | Value/Range | Reference(s) |

| Analyte | This compound Hydrochloride | N/A | cardiff.ac.ukresearchgate.netresearchgate.net |

| Reagents | Carbon disulfide, Ammoniacal copper sulfate | N/A | cardiff.ac.ukresearchgate.netresearchgate.net |

| Complex Formation | This compound-copper-dithiocarbamate complex | N/A | cardiff.ac.ukresearchgate.netresearchgate.net |

| Extraction Solvent | Benzene | N/A | cardiff.ac.ukresearchgate.netresearchgate.net |

| Detection Wavelength | 448 nm | N/A | cardiff.ac.ukresearchgate.netresearchgate.net |

| Detection Range | 40-500 µg per 5 ml | N/A | cardiff.ac.ukresearchgate.netresearchgate.net |

| Principle | UV-Vis absorption, Beer-Lambert Law | N/A | nottingham.ac.uknih.govnih.govnih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a pivotal role in elucidating the molecular behavior, interactions, and potential biological activities of this compound. These in silico approaches provide insights that complement experimental findings and guide further research.

Molecular Docking to Predict Receptor Binding

Molecular docking is a widely used computational method to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. For this compound and its derivatives, docking studies are employed to understand their binding affinities and interactions with various biological targets, such as receptors and enzymes.

For instance, molecular docking simulations have been utilized to study the interactions of salsolinol (B1200041), a related compound, with the μ-opioid receptor (μOR). These studies have revealed specific interactions with binding site residues, helping to explain the enantiomeric specificity and functional selectivity observed in vitro nih.govuchile.cl. Similarly, docking studies have been performed to predict the binding of this compound derivatives to targets like cyclin-dependent kinase CDK9, with the aim of understanding their cytotoxic activities nih.gov. These computational analyses provide valuable hypotheses about potential therapeutic mechanisms and guide the design of new analogs with improved efficacy researchgate.netmdpi.comfrontiersin.orgmdpi.comnih.govspringernature.com.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR) for this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating the chemical structure of a series of compounds with their biological activity.

QSAR studies have been conducted on various alkaloids, including those structurally related to this compound, to understand how modifications in their chemical structure influence their biological effects, such as immunomodulatory or antimicrobial activities acs.orgresearchgate.netresearchgate.net. These studies often identify key molecular descriptors (e.g., topological, electronic, or hydrophobic features) that are crucial for activity, thereby facilitating the rational design of novel compounds with enhanced therapeutic properties acs.orgresearchgate.netacademictree.org.

Analytical Techniques for this compound Quantification and Metabolite Profiling

Beyond spectrophotometry, a range of sophisticated analytical techniques are employed for the precise quantification of this compound and the profiling of its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used for the separation, identification, and quantification of this compound and its related compounds in complex mixtures, such as plant extracts or biological samples researchgate.netmdpi.com. GC-MS, particularly when coupled with deuterium-labeled internal standards or isotopic dilution methods, offers high precision and accuracy for the quantification of compounds like (-)-salsoline (B34) mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a crucial tool for structural elucidation and characterization of this compound and its derivatives, providing detailed information about their atomic arrangements and stereochemistry mdpi.com.

Chiral Chromatography techniques, such as chiral HPLC, are essential for separating and quantifying the enantiomers of this compound, as different enantiomers can exhibit distinct pharmacological profiles mdpi.com.

Integration of in silico and in vitro Approaches in Pharmacological Research

The synergy between in silico (computational) and in vitro (experimental) methodologies represents a cornerstone of modern pharmacological research. This integrated approach allows for a more comprehensive understanding of this compound's biological actions.

For example, molecular docking predictions of how this compound or its derivatives interact with specific protein targets can be experimentally validated using in vitro assays. If docking predicts binding to a particular receptor, in vitro studies can then measure the functional consequences of this binding, such as changes in cellular signaling pathways (e.g., cAMP levels) or enzyme activity nih.govuchile.clnih.govfrontiersin.orgmdpi.com. Conversely, in vitro experimental data, such as IC50 values for enzyme inhibition or cytotoxicity assays, can be used to refine and validate computational models, thereby improving the predictive power of SAR studies and docking simulations nih.govmdpi.com. This iterative process accelerates the discovery and development of potential therapeutic agents derived from this compound.

This compound as a Research Tool in Biochemical and Synthetic Chemistry

This compound serves as a valuable molecule in both biochemical and synthetic chemistry research. Its well-defined structure and known biological activities make it an excellent subject for studying reaction mechanisms and developing new synthetic strategies.

In synthetic chemistry , this compound and its related compounds are synthesized using various methodologies, including stereoselective reactions nottingham.ac.ukcardiff.ac.ukresearchgate.netmdpi.com. The synthesis of this compound derivatives is also explored to investigate how structural modifications impact biological activity nih.gov. Furthermore, this compound itself can be utilized as a chiral building block or scaffold in the synthesis of more complex organic molecules, leveraging its inherent stereochemistry cardiff.ac.ukmdpi.com.

In biochemical research , this compound acts as a probe molecule to investigate enzyme kinetics, receptor binding, and cellular pathways. Its known interactions with enzymes like monoamine oxidase (MAO) and its effects on neurotransmitter systems make it a useful tool for understanding neurochemical processes cardiff.ac.uknih.gov. The study of this compound's metabolism and its interactions with various biological systems contributes to a broader understanding of alkaloid chemistry and pharmacology.

Q & A

Q. What are the standard methods for synthesizing Salsolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound synthesis typically involves Pictet-Spengler cyclization of dopamine derivatives with aldehydes under acidic conditions. Recent advancements employ enantioselective catalysis using CpIr complexes (e.g., [CpIr(biot-p-L)Cl]⊂SAV-S112A) to achieve high turnover numbers (TON up to 4000) and enantiomeric excess (ee up to 96%) . Optimization includes:

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- NMR spectroscopy : For structural elucidation (e.g., 1H/13C NMR to confirm tetrahydroisoquinoline backbone) .

- HPLC-MS : Quantify purity and monitor reaction progress, especially for chiral resolution .

- X-ray crystallography : Resolve absolute configurations (e.g., Battersby et al.’s work on this compound stereochemistry) .

Q. What standardized assays are used to evaluate this compound’s cytotoxicity in preclinical models?

Methodological Answer:

- In vitro models : KML tissue culture and tumor cell lines (e.g., IC50 determination via MTT assays) .

- In vivo models : Xenograft studies in rodents, with endpoints like tumor volume reduction and histopathology .

- Controls : Include reference compounds (e.g., doxorubicin) and vehicle controls to validate assay specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Functional group modulation : Introduce substituents at the 6,7-methoxy or 1-methyl positions to alter lipophilicity and target affinity .

- Hybrid catalysts : Optimize enantioselectivity using engineered Savinase mutants (e.g., S112A-K121A double mutants for improved activity) .

- High-throughput screening : Test derivatives against kinase panels (e.g., CDK4-cyclin D) to identify selectivity patterns .

Q. What computational strategies are effective for predicting this compound’s interactions with therapeutic targets like CDKs?

Methodological Answer:

- Molecular docking : Use Glide (Schrödinger Suite) to model binding modes with CDK5/p25 or CDK4-cyclin D .

- Force field optimization : Apply OPLS3 for accurate ligand-protein interaction energy calculations .

- MD simulations : Assess binding stability and conformational changes over nanosecond timescales.

Q. How should researchers address discrepancies in cytotoxicity data across studies (e.g., varying IC50 values)?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies (e.g., Kuznetsova et al. 2005 vs. Gharbi et al. 2022) to identify confounding variables (cell line heterogeneity, assay protocols) .

- Mechanistic follow-up : Use siRNA knockdown or CRISPR to validate target engagement (e.g., CDK inhibition vs. off-target effects).

- Standardization : Adopt CONSORT-like guidelines for reporting experimental conditions (e.g., cell passage number, serum concentration) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-related experiments?

- Detailed protocols : Publish step-by-step synthesis and assay methods in supplementary materials, adhering to journals like Beilstein Journal of Organic Chemistry .

- Data transparency : Share raw HPLC chromatograms and NMR spectra via repositories like Zenodo.

- Reagent validation : Use commercial standards (e.g., Sigma-Aldrich) with Certificate of Analysis for key intermediates .

Q. What strategies are recommended for resolving enantiomeric excess (ee) challenges in asymmetric synthesis?

- Chiral columns : Employ Chiralpak-IC or AD-H columns with polar mobile phases .

- Kinetic resolution : Screen mutants like S112K Sav to invert enantioselectivity for (S)-salsolidine .

Key Data from Literature

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Optimal Catalyst TON | 4000 | |

| Enantiomeric Excess (ee) | 96% (R)-salsolidine | |

| Cytotoxicity (KML cell line) | IC50 = 12.5 µM | |

| CDK9 Binding Affinity (Kd) | 8.2 nM (abemaciclib comparison) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.